molecular formula C11H11NO2 B1324915 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone CAS No. 952182-97-7

1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone

Cat. No.: B1324915
CAS No.: 952182-97-7
M. Wt: 189.21 g/mol
InChI Key: IBFPEMOLCCKSKX-UHFFFAOYSA-N
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Description

1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure

Scientific Research Applications

1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone typically involves the condensation of 2-ethylbenzoxazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a catalyst, such as iron(III) chloride (FeCl3) for halogenation.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the benzoxazole ring.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The benzoxazole ring can intercalate with DNA, potentially leading to anticancer effects by disrupting DNA replication.

Comparison with Similar Compounds

  • 1-(2-Methyl-1,3-benzoxazol-7-yl)-1-ethanone
  • 1-(2-Propyl-1,3-benzoxazol-7-yl)-1-ethanone
  • 1-(2-Butyl-1,3-benzoxazol-7-yl)-1-ethanone

Uniqueness: 1-(2-Ethyl-1,3-benzoxazol-7-yl)-1-ethanone is unique due to its specific ethyl substitution on the benzoxazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets compared to its methyl or propyl analogs.

Properties

IUPAC Name

1-(2-ethyl-1,3-benzoxazol-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-3-10-12-9-6-4-5-8(7(2)13)11(9)14-10/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFPEMOLCCKSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC(=C2O1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297407
Record name 1-(2-Ethyl-7-benzoxazolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-97-7
Record name 1-(2-Ethyl-7-benzoxazolyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Ethyl-7-benzoxazolyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901297407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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